2-Propyldibenzothiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

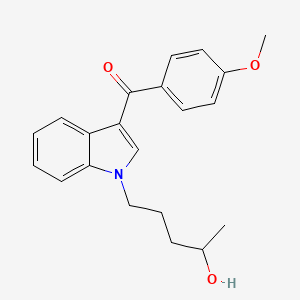

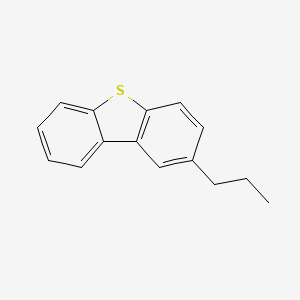

2-Propyldibenzothiophene is a derivative of Dibenzothiophene (DBT), an organosulfur compound consisting of two benzene rings fused to a central thiophene ring . The chemical formula of DBT is C12H8S . 2-Propyldibenzothiophene, on the other hand, has a propyl group attached to it, making its chemical formula C11H12S .

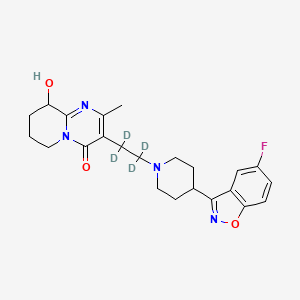

Molecular Structure Analysis

The molecular structure of 2-Propyldibenzothiophene can be inferred from its parent compound, Dibenzothiophene. Dibenzothiophene has a tricyclic structure with two benzene rings fused to a central thiophene ring . The 2-Propyldibenzothiophene would have a similar structure, but with a propyl group attached .

Aplicaciones Científicas De Investigación

Pharmaceuticals and Selective Estrogen Receptor Modulators (SERMs) :

- Raloxifene, a 2-arylbenzothiophene derivative, is studied for its potential in treating postmenopausal osteoporosis and for its selective estrogen receptor modulating properties. This compound demonstrates significant in vivo efficacy on bone and cholesterol metabolism without estrogen-like stimulation of uterine tissue (Grese et al., 1998).

- Modifications to the 2-arylbenzothiophene core of raloxifene have been explored to enhance its binding to estrogen receptors and inhibit breast cancer cell proliferation (Grese et al., 1997).

Cancer Research :

- 2-Hydroxymethyl-4,8-dibenzo[1,2-b:5,4-b']dithiophene-4,8-dione (NSC 656240) is a potential anticancer drug. Its stability and photodegradation properties under various conditions have been studied, providing insights into its suitability for clinical use (Silchenko et al., 2003).

- 2-Phenylbenzothiazoles, including fluorinated derivatives, show potent and selective inhibitory activity against lung, colon, and breast cancer cell lines (Mortimer et al., 2006).

Chemical Synthesis and Material Science :

- Palladium-catalyzed decarboxylative C-H bond arylation of thiophenes, including 2-arylthiophenes, has been developed, providing a new synthetic strategy in chemistry (Hu et al., 2012).

- New alkylselenyl substituted benzodithiophene-based 2D π-conjugated polymers have been synthesized for applications in bulk heterojunction polymer solar cells (Chakravarthi et al., 2014).

Environmental and Bioresource Technology :

- The effects of 2-hydroxybiphenyl, a product of dibenzothiophene desulfurization, on microbial cell growth and desulfurization activity have been investigated, highlighting its environmental impact and potential in bioremediation (Chen et al., 2008).

Corrosion Inhibition :

- Studies on thiazole and thiadiazole derivatives, including those related to dibenzothiophene, have been conducted to evaluate their performance as corrosion inhibitors for iron, utilizing quantum chemical and molecular dynamics simulations (Kaya et al., 2016).

Propiedades

IUPAC Name |

2-propyldibenzothiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14S/c1-2-5-11-8-9-15-13(10-11)12-6-3-4-7-14(12)16-15/h3-4,6-10H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWKFCFQDAGRAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1)SC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60703383 |

Source

|

| Record name | 2-Propyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propyldibenzothiophene | |

CAS RN |

147792-30-1 |

Source

|

| Record name | 2-Propyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl-dimethyl-[(Z)-3-methyl-4-phenylmethoxybut-2-enoxy]silane](/img/structure/B584406.png)